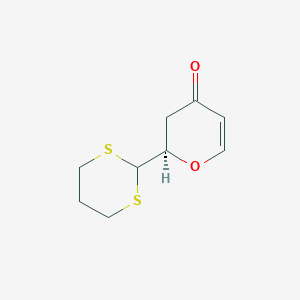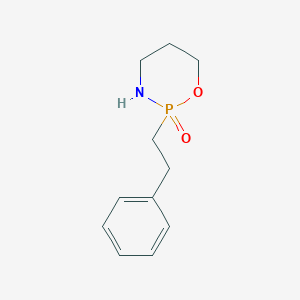
2-(2-Phenylethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one is a heterocyclic compound that contains a phosphorus atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically requires a solvent such as dichloromethane (DCM) and a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance production efficiency and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Phenylethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced phosphorus-containing products.
Substitution: The compound can undergo nucleophilic substitution reactions where the phosphorus atom is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Phosphorus oxides
Reduction: Reduced phosphorus-containing compounds
Substitution: Phosphorus-substituted derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphorus-containing compounds.
Wirkmechanismus
The mechanism of action of 2-(2-Phenylethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethylamine: A related compound with a similar phenylethyl group but lacking the phosphorus-containing ring structure.
2-(2-Phenylethyl)chromone: Another compound with a phenylethyl group, but with a different heterocyclic structure.
Uniqueness
2-(2-Phenylethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one is unique due to its phosphorus-containing ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where phosphorus chemistry is essential.
Eigenschaften
CAS-Nummer |
391640-22-5 |
|---|---|
Molekularformel |
C11H16NO2P |
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
2-(2-phenylethyl)-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C11H16NO2P/c13-15(12-8-4-9-14-15)10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,12,13) |
InChI-Schlüssel |
ADGQJISXYKPKHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNP(=O)(OC1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


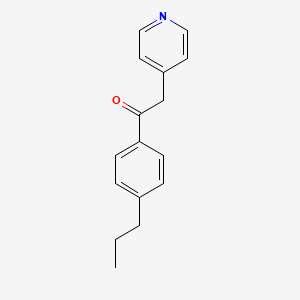
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
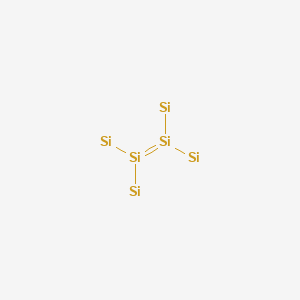
![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)

![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)


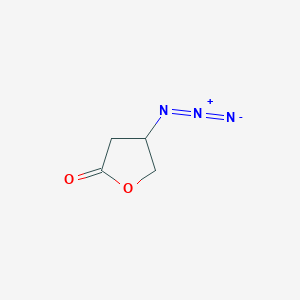

![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)


